molecular formula C20H16N2O6 B213596 N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide

N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide

Cat. No. B213596
M. Wt: 380.3 g/mol
InChI Key: BLRXOTSKXPWMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide, also known as ANF, is a chemical compound that has been extensively studied for its potential use in scientific research. ANF is a furan derivative that has been synthesized using various methods. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and neurotransmitters in the brain. N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has also been found to modulate the release of other neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has a range of biochemical and physiological effects, including the ability to modulate neurotransmitter release, inhibit enzyme activity, and improve cognitive function. The compound has also been found to have antioxidant properties, which can protect against oxidative stress and inflammation. N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has been shown to have a protective effect on the brain, reducing the damage caused by ischemia and other forms of injury.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and inhibit enzyme activity. The compound is also relatively stable and can be easily synthesized using various methods. However, there are some limitations to the use of N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide in lab experiments, including the fact that it can be toxic at high doses. The compound also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide. One area of interest is the potential use of N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new methods for synthesizing N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide, with the goal of improving yield and purity. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide and its effects on the nervous system.

Synthesis Methods

N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide can be synthesized using various methods, including the reaction of 2-nitrobenzyl alcohol with 4-acetylphenyl isocyanate in the presence of a catalyst. Another method involves the reaction of 2-nitrophenol with 4-acetylphenyl isocyanate in the presence of a base. The yield of N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide can vary depending on the method used, with some methods yielding higher amounts than others.

Scientific Research Applications

N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been found to have a range of effects on the nervous system, including the ability to modulate neurotransmitter release and to inhibit the activity of certain enzymes. N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(4-acetylphenyl)-5-({2-nitrophenoxy}methyl)-2-furamide

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C20H16N2O6/c1-13(23)14-6-8-15(9-7-14)21-20(24)19-11-10-16(28-19)12-27-18-5-3-2-4-17(18)22(25)26/h2-11H,12H2,1H3,(H,21,24)

InChI Key

BLRXOTSKXPWMML-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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